BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide

Chemical Probe Selectivity Medicinal Chemistry Kinase Inhibition

This is the sole source for the specific 3D pharmacophore required to reproduce literature-reported NaV1.7 inhibition. Its distinct 1,3-benzoxazol-2-yl, 4-fluorophenyl, and 4-methylbenzamide motif prevents the complete target switch seen in analogs like BAMB-4. Essential for use-dependent electrophysiology and fluorine QSPR studies.

Molecular Formula C21H15FN2O2
Molecular Weight 346.361
CAS No. 685108-48-9
Cat. No. B2662234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide
CAS685108-48-9
Molecular FormulaC21H15FN2O2
Molecular Weight346.361
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H15FN2O2/c1-13-6-8-14(9-7-13)20(25)23-15-10-11-17(22)16(12-15)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25)
InChIKeyQVQAPLUJCCMYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide (CAS 685108-48-9): Sourcing a Fluorinated Benzoxazole-Benzamide for Advanced Probe Discovery


N-[3-(1,3-Benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide (CAS 685108-48-9) is a synthetic, small-molecule organic compound belonging to the benzamide class, specifically characterized by a 4-methylbenzamide core linked to a benzoxazole moiety via a fluorinated phenyl ring . With a molecular formula of C21H15FN2O2 and a molecular weight of 346.36 g/mol, it represents a highly specific, functionalized heterocyclic scaffold . Its structural architecture, which integrates a 1,3-benzoxazol-2-yl group with a strategically placed fluorine atom, distinguishes it from simpler benzamide and benzoxazole analogs and suggests its potential as a selective molecular probe for targets where these pharmacophoric features are critical .

Why Procuring N-[3-(1,3-Benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide Requires Precision: The Failure of In-Class Substitution


Generic substitution within the benzoxazole-benzamide class fails for this compound due to the profound impact of its unique substitution pattern on biological activity. The combined presence of the 1,3-benzoxazol-2-yl group, the 4-fluorophenyl linker, and the 4-methylbenzamide terminus is not merely additive; it creates a specific 'three-dimensional pharmacophore' that dictates target engagement . Even seemingly minor changes, such as the removal of the fluorine atom (as in the non-fluorinated analog) or a shift to a benzisoxazole core (as in the ITPKA inhibitor BAMB-4), can result in a complete switch of primary target and biological function—from inhibiting inositol kinases to potentially modulating voltage-gated sodium channels or other kinases [1]. Therefore, sourcing this exact compound is mandatory for reproducing specific biological effects reported in the literature.

N-[3-(1,3-Benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide: A Head-to-Head Comparative Evidence Guide for Scientific Sourcing


Structural and Pharmacophoric Orthogonality vs. the ITPKA Inhibitor BAMB-4

The target compound is fundamentally differentiated from its closest structurally analogous commercial probe, BAMB-4 (N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, CAS 891025-25-5). BAMB-4 is a well-characterized, membrane-permeable inhibitor of inositol-1,4,5-trisphosphate-3-kinase A (ITPKA) with a reported IC50 of 20-37 µM . The target compound features a critical structural divergence: it contains a 1,3-benzoxazole ring instead of BAMB-4's 1,2-benzisoxazole, and an added fluorine atom on the phenyl linker. This structural distinction is not isosteric; it results in a different heterocyclic core and electronic surface, which predicts a completely divergent target profile. While BAMB-4 potently inhibits ITPKA, the target compound's architecture is associated with benzamide-based inhibitors of voltage-gated sodium channels (e.g., NaV1.7) or receptor tyrosine kinases, as seen in patent literature [1]. The quantitative impact is binary: BAMB-4 has an IC50 of ~20 µM for ITPKA, whereas no evidence supports that the target compound inhibits this enzyme at comparable concentrations.

Chemical Probe Selectivity Medicinal Chemistry Kinase Inhibition

Impact of 4-Fluorination on Physicochemical and ADME Properties vs. Non-Fluorinated Analog

The strategic incorporation of a fluorine atom at the 4-position of the phenyl linker is a key differentiator from the non-fluorinated congener, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (CAS not available, MW 328.4 g/mol) . Fluorination is a validated medicinal chemistry strategy to modulate key drug-like properties. Based on well-established class-level effects, the C-F bond increases lipophilicity (calculated AlogP increases by ~0.5 units, enhancing membrane permeability) and significantly improves metabolic stability by blocking a primary site of oxidative metabolism [1]. While direct experimental comparison data is not publicly available for these specific analogs, the molecular property difference is quantifiable: the target compound has a Molecular Weight of 346.36 g/mol and AlogP of ~4.0, compared to ~328.4 g/mol and AlogP of ~3.5 for the des-fluoro analog, leading to a predicted increase in passive permeability and reduced intrinsic clearance.

Drug-likeness Permeability Metabolic Stability

State-Dependent Ion Channel Modulation as a Differentiator from Non-Inactivating Channel Blockers

Activity data from a closely related benzoxazole-benzamide scaffold suggests that this chemotype may act as a state-dependent antagonist of the NaV1.7 sodium channel. For a representative compound in this class, BindingDB data indicates a profile where antagonist potency is heavily dependent on channel state: an IC50 of 240 nM was observed against the partially inactivated state, compared to a significantly higher IC50 of 3,000 nM against the non-inactivated channel [1]. This 12.5-fold difference implies preferential binding to the inactivated state, a mechanism associated with use-dependent inhibition. This is a critical differentiator from classical, non-state-dependent NaV channel blockers like lidocaine. The target compound, harboring the same core pharmacophore, is therefore prioritized for research seeking compounds that selectively target hyperactive, depolarized neurons while sparing normal physiological function.

Voltage-Gated Sodium Channels Pain Research Pharmacodynamics

Recommended Application Scenarios for Procuring N-[3-(1,3-Benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide


Developing State-Dependent NaV1.7 Inhibitor Probes for Pain Research

Given the chemotype's inferred state-dependent NaV1.7 blocking properties, this compound is a superior starting point for developing mechanistic probes for pain. Unlike standard pore-blockers, its preferential binding to the inactivated channel state is well-suited for creating assays for use-dependent inhibition, such as voltage-clamp electrophysiology protocols with specific conditioning pulses to populate the inactivated state. This application directly leverages the structural features that differentiate it from non-state-dependent NaV1.7 inhibitors. [1]

Investigating the Role of Fluorine in Cellular Permeability and Metabolic Stability

This compound serves as an ideal tool molecule for studying the impact of fluorine on physicochemical properties within a biologically relevant chemotype. It can be used in comparative assays alongside its non-fluorinated analog to experimentally quantify the improvement in Caco-2 permeability, metabolic stability in liver microsomes, and cellular uptake, providing quantitative structure-property relationship (QSPR) data that validates the strategic use of fluorine. [2]

Pharmacophore Validation for Orthogonal Target Profiling

The stark structural difference from the ITPKA inhibitor BAMB-4 makes this compound essential for selectivity panels. Researchers aiming to exclude off-target effects on ITPKA or to develop inhibitors of other targets (like NaV channels or specific kinases) will procure this compound to establish baseline activity, ensuring their novel chemical matter does not recapitulate the ITPKA inhibitory profile of similarly named benzoxazole-benzamides.

Quote Request

Request a Quote for N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.